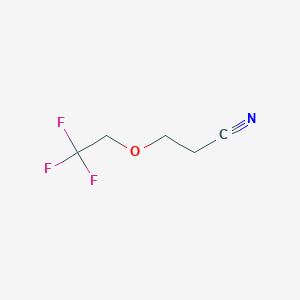

3-(2,2,2-Trifluoroethoxy)propanenitrile

Description

Contextualizing Fluorinated Nitriles in Contemporary Chemical Science

Fluorinated nitriles represent a class of organic compounds that have garnered considerable attention in modern chemistry. The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, often leading to enhanced thermal and oxidative stability, as well as non-flammability. cambridge.orguri.edumdpi.com In the context of materials science, particularly for energy applications, these characteristics are highly desirable.

Nitrile compounds, in general, are investigated for their high dielectric constant and excellent oxidative stability, making them suitable candidates for components in high-voltage electrochemical systems. cip.com.cnresearchgate.net However, the incompatibility of some nitrile solvents with certain electrode materials has necessitated the development of new strategies. researchgate.net The fluorination of nitriles is one such strategy, aiming to overcome these limitations while retaining the beneficial properties of the nitrile functional group. cip.com.cnresearchgate.net Research in this area is driven by the increasing demand for high-energy-density and safer battery technologies. uri.edu The incorporation of fluorine is a key strategy to enhance the stability of electrolytes at high voltages. uri.edu

Significance of 3-(2,2,2-Trifluoroethoxy)propanenitrile (FEON) as a Research Subject

This compound, commonly referred to in academic literature by the acronym FEON, has emerged as a significant research subject within the class of fluorinated nitriles. researchgate.netrsc.org Its significance stems from its potential as a non-flammable and highly stable electrolyte solvent for high-energy-density lithium-ion batteries. researchgate.netrsc.org

Academic studies have focused on understanding how the specific combination of the trifluoroethoxy group and the propanenitrile backbone contributes to its desirable properties. Research indicates that FEON exhibits high oxidative stability, a crucial factor for electrolytes used in high-voltage battery cathodes. researchgate.netrsc.org

A key area of investigation has been the formulation and performance of electrolytes containing FEON. In one notable study, an electrolyte composed of FEON, fluoroethylene carbonate (FEC), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium oxalyldifluoroborate (LiODFB) was optimized. researchgate.netrsc.org This optimized electrolyte, abbreviated as FF13, demonstrated superior cycling performance in a high-voltage lithium-metal battery setup compared to conventional carbonate-based electrolytes. researchgate.netrsc.org The research suggests that the FEON-based electrolyte contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is enriched with organic components and lithium fluoride (B91410) (LiF). researchgate.netrsc.org This stable SEI is crucial for the longevity and efficiency of the battery.

Molecular dynamics simulations and spectroscopic studies have been employed to probe the solvation structure of the lithium ion in FEON-based electrolytes. researchgate.netrsc.org These studies revealed a maximum coordination number of three for FEON molecules in the solvation shell of the lithium ion in the FF13 electrolyte. researchgate.netrsc.org This fundamental understanding of the ion-solvent interaction is vital for the rational design of new and improved electrolyte systems.

The synthesis of FEON itself is a subject of academic interest, typically involving a nucleophilic substitution reaction between 3-chloropropanenitrile and 2,2,2-trifluoroethanol (B45653) in the presence of a base like potassium carbonate. cambridge.org

Table 1: Properties of this compound (FEON)

| Property | Value |

| CAS Number | 272128-06-0 |

| Molecular Formula | C5H6F3NO |

| Molecular Weight | 153.1 g/mol |

| IUPAC Name | This compound |

This table is interactive. You can sort and filter the data.

Table 2: Composition of the Optimized FF13 Electrolyte

| Component | Role | Composition |

| This compound (FEON) | Solvent | 3 (by volume) |

| Fluoroethylene Carbonate (FEC) | Co-solvent/Additive | 1 (by volume) |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Salt | 0.8 M |

| Lithium Oxalyldifluoroborate (LiODFB) | Salt | 0.2 M |

This table is interactive. You can sort and filter the data.

Table 3: Comparative Cycling Performance of FF13 Electrolyte

| Electrolyte | Battery Configuration | Cycling Conditions | Performance Highlight |

| FF13 (FEON-based) | Li | NCM | |

| Conventional Carbonate | Li | NCM |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICCSXJVXICAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640971 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272128-06-0 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile and Related Fluorinated Nitriles

The synthesis of this compound and analogous fluorinated nitriles leverages fundamental organic reactions, with a focus on efficiency and the strategic use of precursors.

Development of Efficient Synthetic Routes

The primary and most efficient route for the synthesis of this compound involves the Michael addition of 2,2,2-trifluoroethanol (B45653) to acrylonitrile (B1666552). researchgate.netresearchgate.net This reaction is a conjugate addition that is typically base-catalyzed. Studies on similar Michael additions of alcohols to acrylonitrile have shown that catalysts such as potassium carbonate supported on zeolite (K2CO3/zeolite) can be highly effective, leading to high conversion and selectivity for the desired 3-alkoxypropanenitrile product. researchgate.net The use of such solid-supported catalysts offers advantages in terms of ease of separation and potential for catalyst recycling, contributing to a more efficient and greener synthetic process.

Another established method involves the nucleophilic substitution reaction between a 3-halopropanenitrile, such as 3-chloropropanenitrile, and 2,2,2-trifluoroethanol in the presence of a base. This approach, while viable, may be less atom-economical compared to the Michael addition.

The synthesis of related fluorinated nitriles can also be achieved through various other methodologies, including the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, which provides access to a range of substituted acrylonitriles. frontiersin.org

Precursor Chemistry and Reaction Pathways

The key precursors for the most common synthesis of this compound are acrylonitrile and 2,2,2-trifluoroethanol. Acrylonitrile, an α,β-unsaturated nitrile, serves as the Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. frontiersin.org 2,2,2-Trifluoroethanol acts as the nucleophile, with the trifluoromethyl group significantly influencing its acidity and reactivity.

The reaction pathway for the Michael addition involves the deprotonation of 2,2,2-trifluoroethanol by a base to form the corresponding trifluoroethoxide anion. This alkoxide then undergoes a 1,4-addition to the activated double bond of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product, this compound.

Alternative precursors for related fluorinated nitriles include N-(propargyl)indole-2-carbonitriles, which can undergo DBU-catalyzed addition of CH-acids followed by cyclization. rsc.org

Investigation of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the nitrile functional group, which can undergo a variety of transformations.

Nucleophilic Additions

The nitrile group in this compound is susceptible to nucleophilic attack. A prominent example of this reactivity is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the carbon atom of the nitrile to form an intermediate imine salt. masterorganicchemistry.comucalgary.ca Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. masterorganicchemistry.comucalgary.ca Organolithium reagents react in a similar fashion. ucalgary.ca

The general mechanism for the addition of a Grignard reagent to a nitrile is as follows:

Nucleophilic attack: The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group.

Formation of imine salt: This addition leads to the formation of an intermediate imine salt.

Hydrolysis: Treatment with aqueous acid hydrolyzes the imine salt to produce a ketone. ucalgary.ca

Condensation Reactions

While specific examples of condensation reactions involving this compound are not extensively documented in readily available literature, the general reactivity of nitriles suggests its potential participation in such transformations. For instance, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a base. researchgate.netacs.orgresearchgate.net Nitriles with an α-hydrogen, like acetonitrile, can participate in Knoevenagel-type reactions. researchgate.net It is plausible that under appropriate conditions, the α-protons of this compound could be activated to participate in condensation reactions with suitable carbonyl compounds.

C—CN Bond Cleavage Transformations of Nitriles

The carbon-cyano (C-CN) bond in nitriles, although generally robust, can be cleaved under specific reaction conditions. This transformation, known as decyanation, is a valuable synthetic tool. Radical decyanation of aliphatic nitriles has been achieved using reagents like sodium borohydride (B1222165) (NaBH4). researchgate.net This process allows for the removal of the nitrile group and its replacement with a hydrogen atom or another functional group.

While specific studies on the C-CN bond cleavage in this compound are not widely reported, research on other aliphatic nitriles provides insight into potential pathways. The presence of the electron-withdrawing trifluoroethoxy group may influence the reactivity of the C-CN bond in such transformations.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Spectroscopic Analysis of 3-(2,2,2-Trifluoroethoxy)propanenitrile

Spectroscopic methods are indispensable for probing the local chemical environment and bonding within the electrolyte. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer complementary insights into the behavior of FEON-based electrolytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Structure and Interfacial Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the solvation structure of lithium ions in FEON-containing electrolytes. By analyzing the chemical shifts and diffusion coefficients of different nuclei, detailed information about the coordination environment of the lithium cation can be obtained. escholarship.org

The dynamic nature of the solvation shell, including the exchange of solvent molecules, can also be investigated using 2D NMR techniques like Diffusion-Ordered Spectroscopy (DOSY). These studies help in understanding the transport properties of the electrolyte by providing insights into the diffusion of individual species within the complex electrolyte mixture. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in the vibrational modes of molecules, making it an excellent technique for studying intermolecular interactions within the electrolyte. nih.govjournalijbcrr.comresearchgate.net By monitoring shifts in the characteristic absorption bands of functional groups, such as the nitrile (–C≡N) group in FEON, upon the addition of lithium salts, the coordination between the solvent molecules and the lithium ions can be directly observed. researchgate.net

In FEON-based electrolytes, the strong coordination between the nitrile group and Li⁺ ions leads to a noticeable shift in the –C≡N stretching frequency. researchgate.net This observation, in conjunction with findings from NMR spectroscopy and molecular dynamics simulations, confirms the participation of FEON in the Li⁺ solvation structure. researchgate.netrsc.org The analysis of FTIR spectra helps to understand the competitive solvation of Li⁺ by different solvent components in mixed electrolytes and provides insights into the formation of stable solvation structures that can influence ionic conductivity and interfacial stability. researchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interaction Studied | Reference |

| –C≡N stretch | ~2250 | Coordination with Li⁺ ions | researchgate.net |

| C–O–C stretch | ~1100-1200 | Molecular conformation | nih.gov |

| C–F stretch | ~1000-1100 | Stability of the fluoroethoxy group | nih.gov |

| Note: Specific wavenumbers can vary based on the local chemical environment. |

X-ray Photoelectron Spectroscopy (XPS) for Solid Electrolyte Interphase (SEI) Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the chemical composition of the solid electrolyte interphase (SEI) formed on the surface of electrodes. researchgate.netacs.org The SEI layer plays a critical role in the stability and cycle life of lithium metal batteries.

XPS studies on lithium metal anodes cycled in FEON-based electrolytes have revealed that the SEI is significantly influenced by the decomposition of the FEON molecule. researchgate.netrsc.org The analysis of the C 1s, F 1s, N 1s, and O 1s core level spectra provides detailed information about the chemical species present in the interphase. It has been shown that the SEI formed in the presence of FEON is enriched with both organic and inorganic components. researchgate.netrsc.org Notably, the presence of a significant amount of Lithium Fluoride (B91410) (LiF) in the SEI is a key finding, which is proposed to originate from the decomposition of the trifluoroethoxy group in FEON. researchgate.netrsc.org This LiF-rich SEI is believed to contribute to the improved stability of the lithium metal anode. researchgate.netethz.ch

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering molecular-level insights that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two powerful computational tools used to study FEON-based electrolytes. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Decomposition Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and decomposition pathways of molecules. researchgate.netrsc.org In the context of FEON-based electrolytes, DFT calculations are employed to understand the fundamental properties of the FEON molecule and its interactions with lithium ions.

By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrochemical stability window of the electrolyte components can be predicted. rsc.org DFT calculations have been instrumental in proposing the decomposition mechanism of FEON at the anode surface. These calculations support the experimental XPS findings by showing that the reduction of FEON can lead to the formation of LiF and other organic species that constitute the SEI. researchgate.netrsc.org Furthermore, DFT can be used to determine the binding energies between Li⁺ and the solvent molecules, providing a quantitative measure of the solvation strength. rsc.orgshu.ac.uk

| Computational Parameter | Significance in FEON Research | Reference |

| HOMO/LUMO Energies | Predicts electrochemical stability and reactivity | rsc.org |

| Decomposition Pathways | Elucidates the formation of SEI components | researchgate.netrsc.org |

| Binding Energies | Quantifies the strength of Li⁺-solvent interactions | rsc.org |

| Partial Charges | Helps in developing accurate force fields for MD simulations | rsc.org |

Molecular Dynamics (MD) Simulations for Solvation Structure and Ion Transport

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about solvation structures, dynamics, and transport properties. researchgate.netrsc.orgarxiv.orgarxiv.org

For FEON-based electrolytes, MD simulations have been crucial in visualizing and quantifying the Li⁺ solvation environment. researchgate.netrsc.orgrsc.org By simulating a box containing FEON molecules, lithium salts, and other co-solvents, the radial distribution functions (RDFs) between the Li⁺ ions and the coordinating atoms of the solvent molecules (e.g., the nitrogen of the nitrile group and the oxygen of the ether group in FEON) can be calculated. rsc.org These RDFs provide clear evidence of the coordination of FEON to Li⁺ and allow for the determination of coordination numbers, which have been shown to be in good agreement with experimental results from NMR and FTIR. researchgate.netrsc.org MD simulations also provide insights into the transport properties of the electrolyte, such as ionic conductivity and diffusion coefficients, which are essential for battery performance. rsc.orgshu.ac.uk

Research on 3 2,2,2 Trifluoroethoxy Propanenitrile in Energy Storage Systems

Role as an Electrolyte Solvent in High-Energy Density Lithium Metal Batteries

3-(2,2,2-Trifluoroethoxy)propanenitrile (FEON) has been identified as a promising electrolyte solvent for high-energy-density lithium metal batteries, specifically those utilizing high-voltage cathodes like LiNiₓCoᵧMnzO₂ (NCM). rsc.orgresearchgate.net Its unique molecular structure, featuring both a polar nitrile group and a fluorinated ether group, provides a combination of high anodic stability and favorable interactions with lithium ions, addressing key challenges faced by traditional carbonate-based electrolytes. rsc.orgresearchgate.netresearchgate.net

To maximize its benefits, FEON is typically part of a multi-component electrolyte system. Research has focused on optimizing the formulation by combining FEON with other solvents and salts. A notable optimized electrolyte, designated FF13, was developed consisting of a dual-salt system of 0.8 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 0.2 M Lithium difluoro(oxalato)borate (LiODFB) dissolved in a solvent blend of Fluoroethylene carbonate (FEC) and FEON in a 1:3 volume ratio. rsc.orgresearchgate.net This formulation was engineered to leverage the high voltage stability of FEON and the superior solid electrolyte interphase (SEI)-forming properties of FEC. rsc.orgresearchgate.netnih.gov

Table 1: Optimized FEON-Based Electrolyte Formulation (FF13)

| Component | Type | Concentration / Ratio | Purpose |

| This compound (FEON) | Co-Solvent | 3 (by volume) | High oxidative stability, main solvent component. rsc.orgresearchgate.net |

| Fluoroethylene carbonate (FEC) | Co-Solvent / Additive | 1 (by volume) | SEI formation on the anode. rsc.orgresearchgate.netnih.gov |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Salt | 0.8 M | Primary lithium salt for ion conduction. rsc.orgresearchgate.net |

| Lithium difluoro(oxalato)borate (LiODFB) | Salt | 0.2 M | Salt additive to enhance SEI properties. rsc.orgresearchgate.netrsc.org |

The performance of the optimized FEON-based electrolyte (FF13) has been evaluated in high-energy-density Li|NCM battery configurations, particularly with high-voltage NCM cathodes operating up to 4.4 V. rsc.orgresearchgate.net When compared to standard commercial carbonate electrolytes (1 M LiPF₆ in EC:EMC:DMC), the FF13 electrolyte demonstrated significantly improved cycling performance for both the lithium metal anode and the high-voltage cathode. rsc.orgresearchgate.net

In Li|NCM cells, the FF13 electrolyte enabled stable cycling with enhanced capacity retention. This superior performance is attributed to the formation of a more robust and stable protective interphase on both the anode and cathode, a direct result of the unique electrolyte composition. rsc.orgresearchgate.net

Table 2: Comparative Cycling Performance in Li|NCM Batteries

| Electrolyte Formulation | Cathode Voltage | Key Performance Metric | Result |

| FF13 (FEON-based) | 4.4 V | Better cycling performance | Outperforms commercial carbonate electrolytes. rsc.orgresearchgate.net |

| 1 M LiPF₆/EC:EMC:DMC | Standard | Baseline | Standard commercial electrolyte used for comparison. rsc.orgresearchgate.net |

Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation

The stability and longevity of lithium metal batteries are critically dependent on the quality of the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial cycles. nih.gov The decomposition products of the electrolyte solvent play a central role in defining the chemical composition and properties of this crucial layer.

In electrolytes containing FEON, the SEI formed on the lithium metal anode is found to be significantly enriched with lithium fluoride (B91410) (LiF). rsc.orgresearchgate.net Analysis based on X-ray photoelectron spectroscopy and density functional theory (DFT) calculations suggests that this LiF originates from the decomposition of the FEON molecule itself at the anode surface. rsc.orgresearchgate.net The reductive decomposition of the trifluoroethoxy group (-OCH₂CF₃) is a key pathway leading to the formation of an inorganic, LiF-rich SEI. rsc.org This is complemented by the decomposition of the FEC co-solvent, which also contributes to a stable, F-rich interface. nih.gov The resulting SEI is a composite structure rich in both organic and inorganic components, with a high concentration of LiF. rsc.orgresearchgate.net

The formation of a robust, LiF-rich SEI has a profound impact on the stability of the lithium metal anode. rsc.orgresearchgate.netnih.gov An SEI with high LiF content is known to possess a high Young's modulus, which helps to mechanically suppress the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. nih.gov This stable interface prevents continuous electrolyte decomposition and ensures more uniform lithium plating and stripping, leading to higher Coulombic efficiency and longer cycle life for the lithium metal anode. rsc.orgresearchgate.net The synergistic effect of FEON and FEC decomposition creates a highly effective SEI that is critical for the improved cycling performance observed in Li|NCM cells. rsc.orgresearchgate.netnih.gov

Solvation Structure and Ion Conduction Mechanisms

The way lithium ions interact with solvent molecules, known as the solvation structure, directly influences the electrolyte's ionic conductivity and the mechanism of ion transport. nih.govresearchgate.net In FEON-based electrolytes, the solvation environment around the lithium cation (Li⁺) is distinct from that in traditional carbonate systems.

Coordination of Nitrile Group with Li+ Ions

The nitrile group (–C≡N) in the FEON molecule plays a crucial role in its function as an electrolyte solvent through its strong coordination with lithium ions (Li+). researchgate.net This interaction is fundamental to the solvation of Li+ and the formation of a stable solvation sheath, which dictates the transport properties and interfacial chemistry within the battery. researchgate.net

Molecular dynamics (MD) simulations have been employed to elucidate the nature of this coordination. rsc.orgrsc.org In an electrolyte system composed of 0.8 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) and 0.2 M LiODFB (Lithium difluoro(oxalato)borate) in a mixture of FEC (Fluoroethylene carbonate) and FEON (1:3 by volume), the simulations revealed a maximum coordination number of 3 for FEON molecules in the Li+ solvation structure. rsc.org This indicates that, on average, each lithium ion is directly coordinated with up to three FEON molecules. This strong coordination is a key factor in the formation of a stable solvation structure. researchgate.net The interaction between the lone pair of electrons on the nitrogen atom of the nitrile group and the positively charged lithium ion is the primary driver of this coordination. researchgate.net This strong binding is considered beneficial for creating a stable electrolyte environment. researchgate.net

Influence on Ionic Conductivity and Charge Transfer

The coordination environment of Li+ ions directly influences the ionic conductivity and charge transfer kinetics of the electrolyte. While strong coordination can sometimes hinder Li+ mobility, the specific structure of FEON contributes positively to ion transport. The strong coordination between the nitrile group and Li+ helps form a stable solvation structure which can potentially reduce the barriers to ionic motion, thereby improving the ionic conductivity of the electrolyte. researchgate.net

In a study comparing a FEON-based electrolyte (FF13: 0.8 M LiTFSI + 0.2 M LiODFB in FEC:FEON 1:3 by volume) with a standard commercial carbonate electrolyte, the FEON system demonstrated competitive ionic conductivity. rsc.org The fluorinated nature of the molecule and the specific solvation structure it forms are believed to facilitate efficient Li+ transport. researchgate.net Furthermore, research on other nitrile-based electrolytes has shown that they can offer high ionic conductivities, with some systems reaching values as high as 5 mS/cm at room temperature. researchgate.net The introduction of FEON and other fluorinated compounds into electrolyte formulations is a strategy to maintain high conductivity while improving other key metrics like safety and stability. researchgate.netacs.org

The table below summarizes the ionic conductivity of the FEON-based electrolyte compared to a conventional electrolyte.

| Electrolyte Composition | Ionic Conductivity (mS/cm⁻¹) |

| 1 M LiPF₆ in EC:EMC:DMC (1:1:1 by vol.) (Conventional) | ~9.7 |

| 0.8 M LiTFSI + 0.2 M LiODFB in FEC:FEON (1:3 by vol.) (FEON-based) | ~2.1 |

Data sourced from a 2022 study on FEON-based electrolytes. rsc.org

Contributions to Non-Flammability and Oxidative Stability in Electrolytes

A significant advantage of this compound is its contribution to the safety and stability of lithium-ion battery electrolytes. FEON is characterized as a non-flammable and low-volatility solvent, which directly addresses the safety concerns associated with the highly flammable carbonate solvents used in conventional batteries. rsc.orgresearchgate.net The presence of the trifluoroethoxy group (-OCH₂CF₃) is key to its non-flammable nature. The high degree of fluorination reduces the flammability of the organic solvent. researchgate.net

In addition to its non-flammability, FEON exhibits high oxidative stability, a critical requirement for electrolytes used in high-voltage battery chemistries. rsc.orgresearchgate.net The electron-withdrawing effect of the fluorine atoms stabilizes the molecule against oxidation at high potentials. researchgate.net Frontier molecular orbital theory suggests that the formation of Li+-solvent complexes increases the oxidative stability of the solvent molecules. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, determined through density functional theory (DFT) calculations, provide insight into the electrochemical stability window. rsc.org For FEON-based electrolytes, the oxidative stability is reported to be high, making them suitable for use with high-voltage cathodes, such as those operating at 4.4 V. rsc.orgresearchgate.net

Comparison with Conventional Electrolyte Systems

When compared to conventional electrolyte systems, typically composed of lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), FEON-based electrolytes demonstrate several key advantages. rsc.org

The primary advantages are enhanced safety due to non-flammability and improved performance with high-voltage cathodes due to high oxidative stability. rsc.orgresearchgate.net A study demonstrated that a high-energy-density Li|NCM (Lithium | Nickel Cobalt Manganese Oxide) battery using a FEON-based electrolyte (FF13) exhibited better cycling performance for both the lithium metal anode and a 4.4 V NCM cathode compared to a commercial carbonate electrolyte. rsc.org The FEON-based system helps in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is enriched with organic components and lithium fluoride (LiF). rsc.org

The table below provides a comparative overview of key properties.

| Feature | Conventional Carbonate Electrolyte (e.g., 1 M LiPF₆ in EC:EMC:DMC) | FEON-Based Electrolyte (e.g., FF13) |

| Flammability | Highly Flammable | Non-flammable |

| Oxidative Stability | Limited, typically up to ~4.2 V | High, stable up to at least 4.4 V |

| Cycling Performance | Standard performance | Improved cycling with high-voltage cathodes and Li metal anodes rsc.org |

| SEI Composition | Primarily inorganic species | Enriched with organic components and LiF rsc.org |

Broader Implications in Materials Science and Medicinal Chemistry

Potential in Advanced Materials Development

The distinct properties of 3-(2,2,2-Trifluoroethoxy)propanenitrile, such as high oxidative stability, low volatility, and non-flammability, make it a compound of interest for the development of advanced materials. rsc.orgresearchgate.net These characteristics are largely attributed to the trifluoroethoxy moiety.

The incorporation of fluorinated groups like 2,2,2-trifluoroethoxy into polymer backbones is a known strategy to modify the properties of materials. For instance, poly(organophosphazenes) containing 2,2,2-trifluoroethoxy side groups have been synthesized. evitachem.com This demonstrates the feasibility of integrating such fluorinated moieties into polymeric structures, which can lead to enhanced thermal stability and altered solubility. evitachem.com While specific research on the direct polymerization of this compound is not detailed, its structure suggests it could serve as a monomer or an additive in polymer synthesis. The nitrile group could also be chemically modified to facilitate polymerization or grafting onto existing polymer chains.

A significant application of this compound, also known as FEON, is in the field of energy storage as a solvent for electrolytes in high-energy-density lithium-ion batteries. rsc.orgresearchgate.netevitachem.com Its high oxidative stability, low volatility, and non-flammable nature contribute to the safety and performance of these batteries. rsc.orgresearchgate.net

Research has shown that electrolytes using FEON as a solvent exhibit good cycling performance for both lithium metal anodes and high-voltage NCM (Nickel Cobalt Manganese) cathodes. rsc.orgresearchgate.net The compound helps in the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for battery longevity and efficiency. researchgate.netevitachem.com This demonstrates its role as a key component in functional materials designed for advanced energy applications. Similarly, a related fluorinated nitrile, 3-(2,2,3,3,3-pentafluoropropoxy)propanenitrile (F5EON), has also been reported as a weakly solvated and interfacially compatible electrolyte for high-performance Li/CFx batteries. acs.org

Table 1: Properties and Applications of this compound in Materials Science

| Property | Relevance to Functional Materials | Application Example |

|---|---|---|

| High Oxidative Stability | Enhances the operational window and lifespan of electrochemical devices. | Electrolyte solvent in high-voltage Li-ion batteries. rsc.org |

| Low Volatility & Non-flammability | Improves the safety profile of energy storage systems. | Safer electrolytes for lithium metal batteries. rsc.orgresearchgate.net |

Consideration in Medicinal Chemistry Contexts

In medicinal chemistry, the incorporation of specific functional groups is a key strategy for optimizing the pharmacological profile of drug candidates. The two primary functional groups of this compound—the fluoroalkyl group and the nitrile group—are both highly valued in drug design.

The introduction of fluorine and fluoroalkyl groups into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.gov The trifluoromethyl group (CF3), which is part of the trifluoroethoxy moiety, is particularly significant. mdpi.com

Key impacts of fluoroalkyl groups include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups resistant to metabolic degradation by enzymes. mdpi.com This can increase the half-life and bioavailability of a drug.

Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets. mdpi.com

Conformational Control : The steric bulk of fluoroalkyl groups can influence the molecule's conformation, locking it into a bioactive shape. mdpi.com

There is a clear trend toward the wider use of various fluoroalkyl-substituted compounds in drug discovery and development. tandfonline.com

Table 2: Influence of Fluoroalkyl Groups in Drug Design

| Feature | Description | Reference |

|---|---|---|

| Enhanced Metabolic Stability | The strength of the C-F bond resists enzymatic cleavage, prolonging drug action. | mdpi.com |

| Increased Lipophilicity | Improves membrane permeability and absorption. | mdpi.com |

| Modified pKa | The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, affecting solubility and target interaction. | mdpi.com |

The nitrile group (-C≡N) is a crucial pharmacophore found in numerous approved drugs and clinical candidates. nih.govrsc.org Its incorporation into lead compounds is a recognized strategy in rational drug design. rsc.orgnih.gov

The nitrile group offers several advantages:

Target Interaction : The linear geometry and electron-rich nitrogen atom of the nitrile group allow it to act as an effective hydrogen bond acceptor, forming key interactions with protein targets. nih.gov

Metabolic Stability : The nitrile group is generally stable to metabolic transformations. nih.gov

Improved Pharmacokinetics : Introducing a nitrile group can enhance a drug's solubility and bioavailability. nih.gov

Versatile Synthetic Handle : The nitrile group is a versatile functional group that can be readily converted into other functionalities like amines or carboxylic acids during drug synthesis. numberanalytics.com

Over 30 pharmaceuticals containing a nitrile group are currently on the market, used to treat a wide array of diseases, highlighting the group's importance in medicine. nih.govnih.govresearchgate.net

Table 3: Role of the Nitrile Group in Pharmaceuticals

| Attribute | Function in Drug Molecules | Reference |

|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom's lone pair of electrons can form hydrogen bonds with amino acid residues in target proteins. | nih.gov |

| Polarity and Dipole Moment | The strong dipole of the nitrile group can facilitate polar interactions within a binding pocket. | nih.gov |

| Metabolic Inertness | The group is often resistant to metabolic breakdown, contributing to a favorable pharmacokinetic profile. | nih.gov |

Methodological Advancements in Characterization and Analysis

Development of Analytical Protocols for Fluorinated Nitriles

The proliferation of fluorinated compounds in pharmaceuticals, agrochemicals, and functional materials has driven the need for rapid and efficient detection methods. acs.org Analytical protocols often need to be highly sensitive and selective to distinguish target analytes from complex matrices. chromatographyonline.com

A combination of chromatography for separation and spectrometry for detection and structural elucidation forms the cornerstone of modern analytical protocols for fluorinated nitriles.

Chromatographic Techniques: Gas and liquid chromatography are primary methods for separating fluorinated compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing fluorinated molecules. The choice of column and mobile phase (eluent) is critical for achieving effective separation. Studies have shown that for separating lightly fluorinated compounds from their non-fluorinated counterparts, using a fluorocarbon column with hydrocarbon eluents or a hydrocarbon column with fluorocarbon eluents can provide superior results. nih.gov This reflects the unique fluorophilic/fluorophobic interactions that can be exploited for chromatographic separation. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex samples, comprehensive two-dimensional gas chromatography offers enhanced separation power. nih.gov In this technique, fluorinated hydrocarbons can be selectively isolated from hydrocarbon counterparts and organized in the two-dimensional chromatogram based on their chain length and fluorine content. nih.gov When coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS), GC×GC allows for reliable structural analysis of fluorinated compounds. nih.gov

Spectrometric Techniques: Spectrometry provides detailed information about molecular structure, composition, and quantity.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (LC-HRMS), has become a standard method for detecting fluorinated compounds. chromatographyonline.com This approach offers the sensitivity and selectivity required to resolve numerous analytes in complex matrices. chromatographyonline.com Targeted analysis using triple quadrupole detection (LC-MS/MS) allows for straightforward interpretation of results. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially Fluorine-19 (¹⁹F) NMR, is a powerful tool for analyzing organofluorine compounds. numberanalytics.comacs.org ¹⁹F NMR is highly effective due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which allows for the differentiation of various fluorine environments within a molecule. numberanalytics.comanr.fr In studies of 3-(2,2,2-Trifluoroethoxy)propanenitrile (FEON) as an electrolyte, NMR spectroscopy, combined with Fourier transform infrared spectroscopy (FTIR), was used to disclose the solvation structure of the molecule. rsc.org Furthermore, ¹⁹F NMR can be used to both rapidly identify and quantify fluorinated compounds in environmental samples, sometimes matching the accuracy of GC-MS. acs.org

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive quantitative spectroscopic technique is valuable for analyzing the elemental composition and chemical state of surfaces. In the context of this compound-based electrolytes, XPS analysis was instrumental in determining that the solid electrolyte interphase on the lithium metal anode was enriched with organic components and Lithium Fluoride (B91410) (LiF), which was proposed to result from the decomposition of the FEON molecule. rsc.org

Interactive Table: Summary of Analytical Techniques for Fluorinated Nitriles

| Technique | Principle | Application to Fluorinated Nitriles | References |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Separation of fluorinated and non-fluorinated analogues by exploiting fluorophilicity/hydrophobicity. | nih.gov |

| GC×GC-HRTOF-MS | Enhanced chromatographic separation in two dimensions coupled with high-resolution mass analysis. | Selective separation and reliable structural analysis of fluorinated compounds in complex mixtures. | nih.gov |

| LC-HRMS | Combines the separation power of liquid chromatography with the detection sensitivity and selectivity of high-resolution mass spectrometry. | Standard method for tracking and quantifying targeted and non-targeted fluorinated residuals in complex matrices. | chromatographyonline.com |

| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information and quantification. | Highly sensitive for detecting and differentiating fluorine environments; used to study the solvation structure of this compound. | rsc.orgnumberanalytics.comacs.organr.fr |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample's molecules, identifying functional groups. | Used in conjunction with NMR to elucidate the coordination structure of this compound in electrolytes. | rsc.org |

| XPS | A surface analysis technique that measures the elemental composition and chemical states of atoms. | Characterized the decomposition products of this compound on electrode surfaces. | rsc.org |

Despite the advanced techniques available, the monitoring and detection of fluorinated nitriles and other organofluorine compounds present significant challenges.

Interference and Selectivity: A primary challenge is interference from other molecules in a sample, including other non-target fluorinated compounds. mdpi.com The sheer diversity of organofluorine structures makes designing detection systems with high selectivity a difficult task. mdpi.com The presence of other halogens can also interfere with the detection of fluorine in some analytical methods. numberanalytics.com

Sensitivity and Detection Limits: Many analytical techniques struggle to detect fluorine at the low concentrations relevant for environmental monitoring or trace impurity analysis. numberanalytics.commdpi.com While methods like LC-MS/MS can achieve very low limits of detection, the equipment is specialized and can have high run times (e.g., ≈30 minutes), which limits high-throughput analysis. mdpi.com

Matrix Effects: The sample matrix (e.g., soil, water, biological fluids) can significantly impact the analytical results. For instance, in ¹⁹F NMR, exposure to soil organic matter can cause peak broadening, suggesting interactions that may complicate quantification. acs.org In chromatography, sample preparation steps like solid-phase extraction are often necessary but can potentially alter the sample's content. anr.fr

Compound Reactivity: The high reactivity of fluorine itself can make compounds difficult to handle and analyze. numberanalytics.com Furthermore, the photolysis of fluorinated compounds in engineered or natural systems can lead to the formation of new, persistent fluorinated byproducts, which require monitoring. acs.org For example, trifluoroacetic acid (TFA), which can be formed from certain fluorinated pharmaceuticals, has few environmental degradation pathways and can accumulate. acs.org

Interactive Table: Key Challenges in the Analysis of Fluorinated Compounds

| Challenge | Description | Impact on Analysis | References |

|---|---|---|---|

| Interference | Signals from non-target compounds in the matrix overlap with the analyte signal. | Reduced accuracy and difficulty in selecting the target analyte, especially with diverse fluorinated structures present. | numberanalytics.commdpi.com |

| Low Detection Limits | The need to quantify very small amounts of a substance. | Many techniques lack the required sensitivity, necessitating specialized and often costly equipment like LC-MS/MS. | numberanalytics.commdpi.com |

| Matrix Effects | The components of a sample, other than the analyte, alter the analytical signal. | Can lead to inaccurate quantification; requires complex sample preparation or corrective techniques like the method of standard additions. | acs.organr.frcloudfront.net |

| Analyte Stability/Reactivity | The potential for the fluorinated compound to degrade or react during sampling, storage, or analysis. | Formation of new byproducts can complicate analysis and lead to underestimation of the parent compound. | numberanalytics.comacs.org |

| Lack of Standards | The absence of certified reference materials for many fluorinated compounds. | Complicates the use of certain techniques, like chromatography-mass spectrometry, which often rely on standards for definitive identification and quantification. | anr.fr |

Conclusion and Future Perspectives

Summary of Current Research Landscape

The synthesis of this compound is well-established, typically involving a nucleophilic substitution reaction, which is a common and efficient method for laboratory and potential industrial-scale production. scbt.com While the primary application focus is on energy storage, its identity as a fluorinated nitrile suggests potential, albeit less explored, roles in organic synthesis and medicinal chemistry. The introduction of the trifluoroethoxy group can significantly alter the physicochemical properties of the propanenitrile backbone, a strategy often employed in the development of new materials and pharmaceuticals. researchgate.net

Unexplored Research Avenues and Emerging Challenges

Despite the significant progress in understanding the role of 3-(2,2,2-trifluoroethoxy)propanenitrile in lithium-ion batteries, several research avenues remain underexplored. A primary challenge is the limited investigation into its utility as a chemical building block or synthon in broader organic synthesis. wikipedia.org The unique combination of a nitrile and a trifluoroethoxy group within the same molecule presents opportunities for the synthesis of novel and complex fluorinated compounds. researchgate.net However, detailed studies on its reactivity and potential transformations into other functional groups are scarce.

In the context of its primary application, while its benefits as an electrolyte solvent are recognized, there are challenges to overcome. These include optimizing electrolyte formulations by exploring different co-solvents and additives to further enhance battery performance and longevity. byjus.com A deeper understanding of the decomposition mechanism of FEON at the electrode-electrolyte interface through advanced analytical techniques could lead to more targeted strategies for SEI engineering.

Furthermore, the potential biological activities of this compound remain largely uninvestigated. Given that the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, exploring the pharmacological profile of this compound and its derivatives could open up new applications in drug discovery. nih.govwikipedia.org However, this also presents the challenge of assessing its toxicological profile and environmental impact, which are critical considerations for any new chemical entity. google.com

Translational Impact of this compound Research

The most significant translational impact of research on this compound lies in the development of safer and more efficient energy storage solutions. As the demand for high-performance batteries for electric vehicles and portable electronics continues to grow, the use of fluorinated additives like FEON is a critical strategy to meet these demands. byjus.com The improved safety characteristics, such as non-flammability and higher oxidative stability, directly address major concerns with current lithium-ion battery technology, paving the way for their wider adoption in various sectors. byjus.com

The advancement of electrolytes containing this compound could accelerate the commercialization of next-generation lithium-metal batteries, which promise significantly higher energy densities than their lithium-ion counterparts. masterorganicchemistry.com This could translate to electric vehicles with longer ranges and electronic devices with extended battery life.

Beyond the immediate application in batteries, the synthesis and study of this compound contribute to the broader field of fluorine chemistry. The methodologies developed for its synthesis and the understanding of its properties can be applied to the design of other novel fluorinated materials with tailored functionalities for diverse applications, ranging from advanced polymers to specialized solvents. researchgate.net While direct applications in medicinal chemistry are yet to be realized, the research provides a foundation for the future design of fluorinated pharmacophores. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2,2,2-Trifluoroethoxy)propanenitrile, and how are they experimentally determined for electrochemical applications?

- The compound exhibits high oxidative stability , low volatility , and non-flammability , critical for electrolyte solvents in lithium metal batteries. Key methods include:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Differential scanning calorimetry (DSC) to evaluate phase transitions.

- Electrochemical impedance spectroscopy (EIS) to measure ionic conductivity .

Q. How does the trifluoroethoxy substituent influence chemical reactivity compared to non-fluorinated analogs?

- The electron-withdrawing nature of the trifluoroethoxy group stabilizes the nitrile functionality against nucleophilic attack and reduces volatility. Comparative studies using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can track electronic effects on bond polarization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Safety data for structurally similar nitriles suggest monitoring for cyanide release under decomposition. Gas chromatography-mass spectrometry (GC-MS) is advised to detect volatile byproducts during reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Liquid chromatography-mass spectrometry (LC-MS) ensures purity assessment.

- ¹H/¹⁹F NMR confirms substituent positioning and absence of impurities.

- X-ray crystallography (if crystalline) provides definitive structural validation .

Advanced Research Questions

Q. How can electrolyte formulations optimize this compound concentration to balance ionic conductivity and anode stability?

- Methodological approach:

- Vary solvent-to-salt ratios (e.g., LiPF₆) and test via linear sweep voltammetry (LSV) to determine oxidation limits.

- Use scanning electron microscopy (SEM) to analyze lithium anode morphology post-cycling. Optimal concentrations (~1–2 M) minimize dendrite formation while maintaining conductivity >5 mS/cm .

Q. What mechanisms explain the improved cycling performance of Li|NCM batteries using this compound?

- The nitrile group forms a stable solid-electrolyte interphase (SEI) on lithium anodes, reducing parasitic reactions. Validation methods:

- X-ray photoelectron spectroscopy (XPS) to identify SEI composition (e.g., LiCN, LiF).

- Electrochemical strain microscopy (ESM) to map interfacial ion transport .

Q. How does thermal stability compare to other fluorinated nitriles, and what experimental setups validate this?

- Comparative studies using accelerating rate calorimetry (ARC) and flammability tests (e.g., UL 94 standard) show superior thermal resilience (>200°C decomposition onset) versus non-fluorinated nitriles. The trifluoroethoxy group reduces vapor pressure, enhancing safety in high-temperature applications .

Q. What strategies mitigate decomposition pathways under high-voltage (>4.5 V) conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.